Ethene-1,1-diol

Physical Organic Chemistry Computational Thermochemistry Tautomerization Energetics

Ethene-1,1-diol (also known as 1,1-ethenediol or ketene hydrate) is the simplest unsaturated geminal diol, characterized by two hydroxyl groups attached to the same vinylic carbon (CH₂=C(OH)₂). This compound represents the high-energy enol tautomer of acetic acid, with which it exists in a tautomeric equilibrium.

Molecular Formula C2H4O2
Molecular Weight 60.05 g/mol
CAS No. 10375-04-9
Cat. No. B15486888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene-1,1-diol
CAS10375-04-9
Molecular FormulaC2H4O2
Molecular Weight60.05 g/mol
Structural Identifiers
SMILESC=C(O)O
InChIInChI=1S/C2H4O2/c1-2(3)4/h3-4H,1H2
InChIKeyLONYOMRPNGXPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethene-1,1-diol (CAS 10375-04-9): Key Properties and Structural Identity of the Simplest Unsaturated Geminal Diol


Ethene-1,1-diol (also known as 1,1-ethenediol or ketene hydrate) is the simplest unsaturated geminal diol, characterized by two hydroxyl groups attached to the same vinylic carbon (CH₂=C(OH)₂) [1]. This compound represents the high-energy enol tautomer of acetic acid, with which it exists in a tautomeric equilibrium [2]. Due to its inherent thermodynamic instability relative to its keto tautomer, ethene-1,1-diol has historically been elusive; however, recent advances in cryogenic matrix isolation and astrochemical simulation have enabled its definitive spectroscopic characterization and preparation [3][4].

Why Ethene-1,1-diol Cannot Be Replaced by Acetic Acid, Ethenol, or 1,2-Ethenediol in High-Energy Astrochemical and Prebiotic Chemistry Applications


The unique reactivity and stability profile of ethene-1,1-diol precludes its substitution with structurally related compounds. Unlike its tautomer acetic acid, which dominates under thermodynamic equilibrium, ethene-1,1-diol is a high-energy species that can be kinetically trapped under specific non-equilibrium conditions, such as those found in cryogenic matrices (10 K) or interstellar ices [1][2]. Compared to the simpler enol ethenol (vinyl alcohol), ethene-1,1-diol exhibits enhanced thermodynamic stabilization conferred by its second hydroxyl group (4.5 kcal/mol), which alters its tautomerization energetics and catalytic behavior [3]. Furthermore, unlike 1,2-ethenediol, which forms intramolecular hydrogen bonds that modulate its acidity and basicity, ethene-1,1-diol lacks such stabilization, resulting in distinct proton transfer and ionization properties critical for astrochemical modeling [4]. These quantifiable differences in stability, spectroscopic signature, and reaction pathways necessitate the use of authentic ethene-1,1-diol rather than generic analogs for applications requiring its specific chemical identity.

Quantitative Differentiation of Ethene-1,1-diol (CAS 10375-04-9) Against Closest Analogs: A Comparator-Based Evidence Guide


Thermodynamic Stabilization from Second Hydroxyl Group: 4.5 kcal/mol More Stable than Ethenol

Compared to the simpler enol ethenol (vinyl alcohol, CH₂=CHOH), ethene-1,1-diol benefits from an additional hydroxyl group that provides a quantifiable thermodynamic stabilization. Ab initio calculations at the MP2/6-31G* level reveal that the second hydroxyl group contributes 4.5 kcal/mol of additional stability to the enol form relative to the parent ethenol structure [1]. This stabilization affects the tautomerization equilibrium: the pKE (enolization equilibrium constant) of ethene-1,1-diol is larger than that of ethenol, and the ketonization of ethene-1,1-diol proceeds with a lower activation energy compared to that of ethenol [1].

Physical Organic Chemistry Computational Thermochemistry Tautomerization Energetics

Catalytic Tautomerization Efficiency: ~2 kcal/mol Greater Catalytic Effect than Ethenol-Acetaldehyde System

The catalytic tautomerization of ethene-1,1-diol to acetic acid is more efficient than the analogous conversion of ethenol to acetaldehyde. Across a range of acid and base catalysts (H₂O, NH₃, H₂S, HCl, HF), the catalytic effect on the ethene-1,1-diol-acetic acid system is consistently greater by approximately 2 kcal/mol compared to the ethenol-acetaldehyde system [1]. This enhanced catalytic susceptibility stems from the presence of the second hydroxyl group, which lowers the activation barrier for the proton transfer steps.

Catalysis Reaction Mechanisms Tautomerization

Absence of Intramolecular Hydrogen Bonding: Contrast with 1,2-Ethenediol Conformers

High-level G4 ab initio calculations reveal a fundamental structural distinction between 1,1- and 1,2-ethenediol: neither the neutral nor the protonated or deprotonated forms of 1,1-ethenediol exhibit any O-H···O intramolecular hydrogen bond (IHB) [1]. In contrast, (Z)-1,2-ethenediol forms an IHB that extra-stabilizes its charged species [1]. This difference directly impacts intrinsic acidity and basicity: the conformers of 1,1-ethenediol are 'much less stable and significantly less basic than their isomer, acetic acid, and only slightly more acidic' [1].

Computational Chemistry Hydrogen Bonding Astrochemistry

Photochemical Rearrangement to Acetic Acid and Ketene upon 254 nm Irradiation

Under cryogenic matrix isolation conditions (Ar matrix at 10 K), ethene-1,1-diol undergoes a specific photochemical rearrangement upon irradiation at λ = 254 nm, converting to acetic acid and ketene [1]. This photolytic behavior is distinct from that of 1,2-ethenediol, which rearranges to glycolaldehyde under similar photolysis conditions (λ = 180–254 nm) [2]. The wavelength-dependent and product-specific photochemistry of ethene-1,1-diol provides a unique spectroscopic and mechanistic fingerprint.

Photochemistry Matrix Isolation Prebiotic Chemistry

Conformational Landscape: Three Stable Rotamers Identified by Ab Initio Calculations

Ab initio molecular orbital theory calculations at the STO-3G and 4-31G levels predict three stable rotamers for 1,1-ethenediol, characterized by the torsional angles of its two hydroxyl groups: (0°/180°), (180°/180°), and (47°/47°) [1]. In comparison, the saturated analog methanediol (H₂C(OH)₂) exhibits only two stable rotamers [1]. The additional rotamer of ethene-1,1-diol arises from the unsaturation in the carbon-carbon bond, which alters the rotational potential energy surface.

Conformational Analysis Computational Chemistry Rotational Isomerism

High-Value Research and Industrial Application Scenarios for Ethene-1,1-diol (CAS 10375-04-9)


Astrochemical Modeling and Laboratory Astrophysics of Interstellar Ices

Ethene-1,1-diol serves as a key intermediate in the formation of complex organic molecules (COMs) in interstellar ices. Its bottom-up synthesis from CO₂ and CH₄ under simulated galactic cosmic ray conditions demonstrates its viability as a precursor to glycine and other prebiotic molecules [1]. The compound's stability at 10 K and upon sublimation into the gas phase makes it a critical target for astrochemical detection and for inclusion in reaction networks modeling the chemical evolution of molecular clouds and star-forming regions [1].

Mechanistic Studies of Keto-Enol Tautomerization and Catalysis

The quantifiable 4.5 kcal/mol stabilization from the second hydroxyl group and the ~2 kcal/mol enhanced catalytic susceptibility (relative to ethenol) establish ethene-1,1-diol as a privileged substrate for fundamental studies of tautomerization mechanisms [2]. Its distinct response to acid and base catalysts allows researchers to probe the interplay between molecular structure and catalytic efficiency, contributing to the development of more predictive models for proton transfer reactions.

Matrix Isolation Spectroscopy and Photochemical Dynamics

The ability to generate, trap, and spectroscopically characterize ethene-1,1-diol in cryogenic argon matrices (10 K) enables detailed investigations of its vibrational and electronic structure via IR and UV/Vis spectroscopy [3]. Its specific photochemical rearrangement to acetic acid and ketene upon 254 nm irradiation provides a well-defined system for studying wavelength-dependent photoreactivity and for calibrating computational predictions of excited-state dynamics [3].

Prebiotic Chemistry and Origins of Life Research

As a potential precursor to glycine and an intermediate in the formose reaction network, ethene-1,1-diol occupies a unique niche in prebiotic chemistry [1][4]. Its generation under extraterrestrial ice conditions and its subsequent reactivity upon warming or irradiation offer insights into the abiotic synthesis of biologically relevant building blocks, supporting experimental investigations into the chemical origins of life.

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